molecular formula C25H22N4O4 B12100689 N-Fmoc-4-(azidomethyl)-L-phenylalanine

N-Fmoc-4-(azidomethyl)-L-phenylalanine

Cat. No.: B12100689
M. Wt: 442.5 g/mol
InChI Key: RZPSIJJEHUESPS-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids in Protein and Peptide Science

The introduction of unnatural amino acids (UAAs) into proteins represents a significant leap forward in protein engineering and synthetic biology. bachem.comchemimpex.com While the 20 canonical amino acids provide the fundamental building blocks for the vast majority of natural proteins, their chemical diversity is inherently limited. UAAs expand this chemical repertoire, offering a range of novel functionalities that can be incorporated site-specifically into a protein's structure. bachem.comchemimpex.comqyaobio.com This allows for the creation of proteins with enhanced stability, novel catalytic activities, and unique biophysical properties. bachem.com

The ability to install UAAs with bioorthogonal reactive groups, such as the azide (B81097) found in N-Fmoc-4-(azidomethyl)-L-phenylalanine, is particularly powerful. qyaobio.com These groups act as chemical handles, enabling the selective attachment of probes for fluorescence microscopy, spectroscopy, or affinity purification without interfering with the native biological system. qyaobio.comnih.gov This has revolutionized our ability to study protein dynamics, interactions, and post-translational modifications in living cells and organisms. qyaobio.com Furthermore, UAAs are instrumental in the development of new therapeutics, such as antibody-drug conjugates, where the precise placement of a drug molecule is critical for its efficacy. bachem.com

Historical Context of this compound Development

The development of this compound is intrinsically linked to the broader advancements in peptide synthesis and bioorthogonal chemistry. The first description of its parent amino acid, phenylalanine, dates back to 1879, with its synthesis achieved in 1882. nih.gov The journey towards functionalized phenylalanine derivatives for advanced applications began much later.

A key innovation was the development of methods to protect the amino group of amino acids during peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group, which is central to the utility of the title compound, became a standard protecting group in solid-phase peptide synthesis due to its base-lability, allowing for mild deprotection conditions. chemimpex.com

The introduction of the azide group into amino acids was a critical step towards bioorthogonal labeling. Early work focused on the synthesis of p-azido-L-phenylalanine, which proved to be a versatile tool for photolabeling and click chemistry. tcichemicals.com The synthesis of various azido-modified unnatural amino acids, including 4-azidomethyl-L-phenylalanine, was later reported as part of a series designed to probe protein hydration. researchgate.netnih.gov These efforts demonstrated the feasibility of genetically incorporating such UAAs into proteins. researchgate.netnih.gov

The combination of the Fmoc protecting group with 4-(azidomethyl)-L-phenylalanine provided a ready-to-use building block for solid-phase peptide synthesis, enabling the straightforward incorporation of a bioorthogonal handle into synthetic peptides. chemimpex.com This has made this compound a widely used reagent in chemical biology and drug discovery. chemimpex.com

Overview of Bioorthogonal Chemical Tool Development

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The term was coined by Carolyn R. Bertozzi, who was a key figure in the development of this field. rsc.org The core principle of bioorthogonal chemistry is to introduce a chemical reporter, such as an azide, into a biomolecule of interest and then use a selective reaction to attach a probe. peptide.com

The development of bioorthogonal reactions has been a major focus of chemical biology research. One of the earliest and most influential bioorthogonal reactions is the Staudinger ligation, which involves the reaction of an azide with a phosphine. rsc.org However, the breakthrough that truly propelled the field forward was the development of "click chemistry," a concept introduced by K. Barry Sharpless. chemimpex.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, offering high yields, specificity, and mild reaction conditions. rsc.orgchemimpex.com

Recognizing the potential toxicity of copper in living systems, researchers developed copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC). bachem.com These reactions rely on the inherent reactivity of strained alkynes to react with azides, eliminating the need for a metal catalyst. bachem.com The azide group of this compound is a prime substrate for both CuAAC and SPAAC, making it a versatile tool for a wide range of bioorthogonal applications. chemimpex.com These reactions are now routinely used for labeling proteins, tracking cellular processes, and assembling complex biomolecules. chemimpex.comnih.gov

PropertyValue
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(azidomethyl)phenyl)propanoic acid
Synonym Fmoc-Phe(4-CH2-N3)-OH
CAS Number 2375587-79-2
Molecular Formula C25H22N4O4
Molecular Weight 442.48 g/mol
Appearance White crystalline powder
Purity ≥95%

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

3-[4-(azidomethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22N4O4/c26-29-27-14-17-11-9-16(10-12-17)13-23(24(30)31)28-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,30,31)

InChI Key

RZPSIJJEHUESPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O

Origin of Product

United States

Synthetic Methodologies for N Fmoc 4 Azidomethyl L Phenylalanine and Its Derivatives

Strategies for Introducing the Azidomethyl Moiety

The introduction of the azidomethyl group onto the phenylalanine scaffold is a key synthetic step that imparts the molecule with its bioorthogonal reactivity. This functional group allows for specific chemical reactions, such as "click chemistry," to be performed in complex biological environments.

The synthesis of azido-functionalized amino acids can be approached in several ways. For phenylalanine derivatives, a common strategy involves the modification of a precursor that already contains the basic amino acid structure. One established method begins with a protected 4-iodo-L-phenylalanine derivative, which undergoes a copper(I)-catalyzed Ullman-type coupling reaction with an azide (B81097) source. nih.gov While effective, this method requires careful handling due to the potential hazards associated with azide compounds. nih.gov

Alternative strategies focus on introducing the azide at an earlier stage. For instance, a straightforward synthesis of phenylalanine analogs involves the addition of azide to a cinnamic ester, followed by hydrogenation and subsequent protection of the amino group with Fmoc or other protecting groups. researchgate.net Another approach involves the nucleophilic substitution of a leaving group on the phenyl ring. A precursor such as 4-(bromomethyl)-L-phenylalanine can be reacted with sodium azide to yield the desired 4-(azidomethyl)-L-phenylalanine. The sequence of these steps—azidation followed by N-terminal protection—is often crucial for the success of the synthesis. nih.gov

Below is a table summarizing common azidation approaches:

Starting Material PrecursorReagentsKey TransformationReference
Protected 4-iodo-L-phenylalanineCopper(I) catalyst, Azide sourceUllman-type coupling nih.gov
Cinnamic esterCerium ammonium nitrate, Sodium azide, H2/PdAzide addition, Hydrogenation researchgate.net
4-(bromomethyl)-L-phenylalanineSodium azideNucleophilic substitution nih.gov

This table is interactive. Click on the headers to sort.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an essential component in the synthesis of N-Fmoc-4-(azidomethyl)-L-phenylalanine, primarily serving as a temporary protecting group for the α-amino group of the amino acid. altabioscience.comchempep.com This protection is vital to prevent unwanted side reactions and polymerization during subsequent chemical transformations, particularly during peptide synthesis. altabioscience.com

The Fmoc group offers several advantages that make it ideal for this purpose:

Base-lability: It is readily cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). chempep.comwikipedia.org This allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups or the linkage to a solid-phase resin. wikipedia.orggoogle.com

Orthogonality: The base-labile nature of the Fmoc group is orthogonal to the acid-labile protecting groups commonly used for reactive amino acid side chains. chempep.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of complex peptides. chempep.com

UV Absorbance: The fluorenyl ring system of the Fmoc group exhibits strong UV absorbance, which can be used to monitor the progress of coupling and deprotection reactions in real-time during automated peptide synthesis. chempep.comwikipedia.org

The use of the Fmoc group ensures that the azidomethyl functionality remains intact while the amino acid is incorporated into a growing peptide chain, leading to higher yields and easier purification of the final product. altabioscience.com

Derivatization for Enhanced Reactivity and Specificity in Downstream Applications

The primary utility of this compound lies in the bioorthogonal reactivity of its azide group. This functionality allows for its derivatization through highly specific and efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". nih.govcpcscientific.com This reaction forms a stable triazole linkage between the azido-modified peptide and a molecule containing an alkyne group. cpcscientific.com

This derivatization strategy is widely used for:

Bioconjugation: Attaching various molecules such as fluorophores, metal chelates, PEG chains, or small molecule drugs to peptides. chemimpex.comcpcscientific.com

Protein Labeling: Incorporating the amino acid into a protein allows for site-specific labeling to study protein interactions and functions. chemimpex.comchemimpex.com

Development of Novel Biomaterials: Creating complex peptide-based structures for applications in drug delivery and materials science. chemimpex.com

Furthermore, to circumvent the potential cytotoxicity of the copper catalyst used in CuAAC for in vivo applications, copper-free click chemistry methods have been developed. cpcscientific.com These reactions often involve strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne (B158145) derivatives, which react readily with azides at ambient temperatures without the need for a metal catalyst. cpcscientific.comqyaobio.com This expands the utility of azido-modified amino acids for applications in living cells and organisms. qyaobio.com

Integration of N Fmoc 4 Azidomethyl L Phenylalanine in Peptide Synthesis

Facile and Site-Specific Incorporation into Peptide Sequences

The incorporation of N-Fmoc-4-(azidomethyl)-L-phenylalanine into a growing peptide chain is straightforward and follows standard SPPS coupling procedures. Its carboxyl group is activated using common coupling reagents, allowing for efficient formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. This process enables its placement at any desired position within the peptide sequence with high precision.

The ability to achieve precise, site-specific incorporation has been demonstrated robustly. Research has shown that the corresponding amino acid, p-azidomethyl-l-phenylalanine, can be efficiently incorporated into proteins at specific sites in response to a nonsense codon in yeast. nih.gov Mass spectrometry analysis of proteins synthesized in this manner confirmed the high fidelity of incorporation. nih.gov This highlights the utility of the azidomethyl-phenylalanine scaffold as a tool for the selective and precise modification of peptides and proteins. nih.gov

Engineering Complex and Multifunctional Peptides

The primary advantage of incorporating this compound is the introduction of a bioorthogonal azidomethyl handle into the peptide sequence. chemimpex.com The azide (B81097) group does not react with any naturally occurring functional groups found in biological systems, but it can undergo highly specific and efficient reactions with a complementary partner, most notably an alkyne. This "click chemistry" reaction, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the covalent attachment of various molecules to the peptide after its synthesis and purification. nih.gov

This post-synthesis modification strategy is a powerful tool for engineering complex and multifunctional peptides. chemimpex.com Researchers can conjugate a wide array of functionalities to the peptide backbone, including:

Fluorescent Dyes: For tracking and imaging peptides in cellular studies. chemimpex.comnih.gov

Drug Moieties: To create targeted drug delivery systems. chemimpex.com

Biomolecules: For creating novel bioconjugates with specific binding properties. chemimpex.com

Crosslinking Agents: To study protein-protein interactions or stabilize peptide structures.

The ability to introduce these modifications site-specifically allows for the rational design of peptides with tailored therapeutic or diagnostic functions. chemimpex.comchemimpex.com

ApplicationAttached MoietyUnderlying Chemical ReactionPurpose
Protein Labeling & ImagingFluorescent Tags (e.g., Cy5, FITC)Azide-Alkyne Cycloaddition ("Click Chemistry")Visualization and tracking of peptides and proteins in biological systems. chemimpex.comnih.gov
Drug DeliveryTherapeutic AgentsAzide-Alkyne Cycloaddition ("Click Chemistry")Creation of targeted therapies where the peptide directs the drug to a specific site. chemimpex.com
BioconjugationOther Peptides, Sugars, or ProteinsAzide-Alkyne Cycloaddition ("Click Chemistry")Development of novel biomaterials and enzyme inhibitors with enhanced functions. chemimpex.comalfa-chemistry.com
BiomaterialsPolymer ScaffoldsAzide-Alkyne Cycloaddition ("Click Chemistry")Enhancing the functionality and biocompatibility of scaffolds for tissue engineering. chemimpex.com

Strategies for Orthogonal Protecting Group Chemistry in Peptide Elongation

The synthesis of complex, modified peptides relies heavily on the concept of orthogonal protecting groups. nih.gov An orthogonal protection scheme is one in which different classes of protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others. nih.govnih.gov This allows for the sequential and selective unmasking of functional groups at different stages of the synthesis.

The most prevalent orthogonal strategy in SPPS is the Fmoc/tBu method. nih.govresearchgate.net In this approach:

The Nα-amino group is protected by the base-labile Fmoc group.

Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or tert-butoxycarbonyl (Boc). nih.gov

This compound is perfectly suited for this strategy. Its azide functional group is stable to both the basic conditions (piperidine) used to remove the Fmoc group during peptide elongation and the strong acidic conditions (TFA) used for the final cleavage and removal of tBu-based side-chain protectors. utechproducts.com This three-way orthogonality is essential, as it ensures the unique reactivity of the azide is preserved until it is needed for a specific post-synthesis conjugation reaction. For even more elaborate molecular architectures, additional orthogonal protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) can be employed on other residues, which can be removed with dilute hydrazine, adding another layer of selective modification potential. researchgate.net

Protecting Group ClassExampleFunction ProtectedCleavage ReagentStability of Azide Group
Base-LabileFmocNα-Amino GroupPiperidine (Base)Stable
Acid-LabileBoc, tBu, TrtSide-Chain GroupsTrifluoroacetic Acid (TFA)Stable
Hydrazine-LabileDde, ivDdeSide-Chain Amine (e.g., Lys)HydrazineStable
Bioorthogonal HandleAzide (on Phe side chain)Side-Chain Azide(Reacts with Alkynes)N/A (Reactive Partner)

Advanced Applications in Bioorthogonal Click Chemistry

Fundamental Principles of Azide-Alkyne Cycloaddition Reactions

The foundation of the "click" reactions involving N-Fmoc-4-(azidomethyl)-L-phenylalanine is the azide-alkyne Huisgen cycloaddition. wikipedia.org This reaction is a 1,3-dipolar cycloaddition that forms a stable five-membered 1,2,3-triazole ring from an azide (B81097) and an alkyne. wikipedia.orgorganic-chemistry.org The thermal, uncatalyzed version of this reaction, first extensively studied by Rolf Huisgen, has significant drawbacks. wikipedia.orgorganic-chemistry.org It typically requires high temperatures and prolonged reaction times, and when using asymmetric alkynes, it often results in a mixture of two different constitutional isomers (1,4- and 1,5-disubstituted triazoles), which complicates purification. organic-chemistry.orgnih.gov These limitations make the thermal reaction unsuitable for most biological applications, which require fast, specific reactions under mild, aqueous conditions. nih.govcas.org The development of catalyzed and strain-promoted versions of this reaction has overcome these hurdles, transforming it into a cornerstone of bioorthogonal chemistry. nih.govcas.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The discovery of copper(I) as a catalyst for the azide-alkyne cycloaddition (CuAAC) was a major breakthrough, establishing it as the quintessential "click" reaction. cas.orgwikipedia.org This catalytic process dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The reaction is robust, tolerating a wide pH range (4-12) and aqueous conditions, making it highly suitable for modifying biomolecules. organic-chemistry.orgnih.gov

The mechanism of CuAAC differs significantly from the concerted thermal cycloaddition. rsc.org It is a stepwise process that begins with the formation of a copper(I) acetylide intermediate. researchgate.netnih.gov This intermediate then reacts with the azide, such as the one on this compound, through a six-membered copper-containing ring structure, which ultimately leads to the formation of the stable 1,4-triazole product. organic-chemistry.org The entire catalytic cycle is highly efficient and typically occurs at room temperature. nih.gov

For bioconjugation applications, several factors must be optimized to ensure reaction efficiency while preserving the integrity of the biological sample.

Copper Source and Ligands : The active catalyst is copper(I), which can be unstable in solution and prone to oxidation. nih.gov Therefore, Cu(I) is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270). nih.govnih.gov However, copper and ascorbate can generate reactive oxygen species that may damage sensitive biomolecules. nih.govjenabioscience.com To mitigate this, specialized ligands are used. These ligands, such as tris(triazolylmethyl)amine (THPTA), chelate the copper ion, protecting it from oxidation, enhancing its catalytic activity, and preventing damage to the biomolecule. nih.govnih.govtdl.org Using a ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation. jenabioscience.comnih.gov

Reaction Conditions : The CuAAC reaction is generally tolerant of various buffers and pH levels, but for bioconjugations, conditions are typically maintained at or near physiological pH (pH 7-9). nih.gov While slightly basic conditions can improve efficiency, they may also increase the hydrolysis of other functional groups. nih.gov Modest increases in temperature can also significantly improve reaction rates in cases where the catalyst might be sequestered by components in the solution. nih.gov

Minimizing Side Reactions : Byproducts from the oxidation of sodium ascorbate can react with amino acid residues like lysine (B10760008) and arginine, leading to unwanted modifications. nih.govjenabioscience.com Careful control of reactant concentrations and the use of appropriate copper-ligand complexes are crucial to minimize these side reactions. nih.gov

Once this compound is incorporated into a peptide or protein via synthesis, its azide group becomes a specific target for conjugation. The CuAAC reaction allows for the covalent attachment of a wide variety of alkyne-containing molecules. This enables numerous applications, including:

Fluorescent Labeling : Attaching alkyne-modified fluorescent dyes for imaging and tracking proteins in cells.

Biomolecule Tagging : Introducing biotin-alkyne for affinity purification or detection.

Creating Complex Bioconjugates : Linking peptides to other biomolecules like nucleic acids, carbohydrates, or other proteins to study interactions or create novel therapeutic constructs. bioclone.net

Material Science : Attaching peptides to polymers or surfaces to create functionalized materials. bioclone.net

The high efficiency and specificity of CuAAC ensure that the conjugation occurs only at the site of the azido-amino acid, yielding a precisely defined product. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Reactions

Despite the power of CuAAC, the inherent toxicity of the copper catalyst can be a significant drawback for applications within living systems. magtech.com.cnbiochempeg.com To address this, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a truly bioorthogonal reaction that proceeds without any metal catalyst. wikipedia.orgmagtech.com.cn The driving force for SPAAC comes from the high ring strain of a cyclooctyne (B158145), an eight-membered ring containing an alkyne bond. jcmarot.com This strain destabilizes the alkyne, lowering the activation energy of the cycloaddition and allowing the reaction to proceed rapidly at physiological temperatures. magtech.com.cnnih.gov

The key to SPAAC is the rational design of the strained alkyne. magtech.com.cn The reactivity of the cyclooctyne is influenced by its geometry and electronic properties. Significant research has focused on developing cyclooctynes with enhanced reaction kinetics while maintaining stability. Some widely used strained alkynes include:

DIFO (Difluorinated Cyclooctyne) : One of the early designs, where electron-withdrawing fluorine atoms help to further activate the alkyne for faster cycloaddition. magtech.com.cn

DBCO (Dibenzocyclooctyne) : A commercially available and widely used cyclooctyne that offers a good balance of reactivity and stability. wikipedia.orgnih.gov

BCN (Bicyclononyne) : A conformationally strained alkyne that exhibits excellent reactivity. researchgate.net

BARAC (Biarylazacyclooctynone) : Features high strain and electronic activation, leading to very fast reaction rates. wikipedia.org

The choice of strained alkyne depends on the specific application, balancing the need for rapid kinetics against factors like stability and ease of synthesis. magtech.com.cnnih.gov Computational models, such as the distortion/interaction model, are used to understand how strain and electronic factors influence reactivity and to guide the design of new, more efficient cyclooctynes. nih.govrsc.org

Comparison of CuAAC and SPAAC Reactions
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
CatalystCopper(I) required wikipedia.orgNone (catalyst-free)
Driving ForceCatalytic activation of the terminal alkyne researchgate.netRelease of ring strain in cyclooctyne magtech.com.cnjcmarot.com
BiocompatibilityLimited for live cells due to copper toxicity magtech.com.cnExcellent; widely used for in vivo applications jcmarot.com
Reaction RateGenerally very fast (can be faster than SPAAC) wikipedia.orgDependent on cyclooctyne structure; can be very fast wikipedia.org
Alkyne PartnerTerminal alkynes nih.govStrained cyclic alkynes (e.g., DBCO, BCN) wikipedia.orgmagtech.com.cn
RegioselectivityExclusively 1,4-disubstituted triazole nih.govMixture of regioisomers, but often one predominates magtech.com.cn

The primary advantage of SPAAC is its exceptional biocompatibility. jcmarot.com By eliminating the need for a toxic copper catalyst, SPAAC can be performed directly in living cells, tissues, and even whole organisms without significant perturbation to native biological processes. researchgate.netrsc.org This has opened the door to a wide range of in vivo applications that are not feasible with CuAAC. biochempeg.com

After incorporating this compound into a target protein, researchers can use SPAAC to:

Visualize Biomolecules in Real-Time : Attach fluorescent probes to proteins to track their location and dynamics within living cells. researchgate.net

In Vivo Imaging : Use SPAAC for pretargeted imaging, where an antibody carrying the azide-modified amino acid is first administered, followed by a smaller, fast-clearing imaging agent with a strained alkyne. nih.gov

Drug Delivery : Construct antibody-drug conjugates (ADCs) directly in a biological context. researchgate.net

The ability to perform highly specific covalent ligation in a complex, living environment makes SPAAC, in conjunction with genetically encoded azide-bearing amino acids like the derivative of 4-(azidomethyl)-L-phenylalanine, a transformative tool for modern chemical biology. researchgate.netrsc.org

Commonly Used Strained Alkynes for SPAAC
AbbreviationFull NameKey Features
DIFODifluorinated CyclooctyneElectron-withdrawing fluorine atoms increase reactivity. magtech.com.cn
DBCO / ADIBODibenzocyclooctyne / AzadibenzocyclooctyneCommercially available, good stability and reactivity. wikipedia.orgnih.gov
BCNBicyclononyneHighly strained and reactive due to its bicyclic structure. researchgate.net
BARACBiarylazacyclooctynoneVery high reaction rates due to optimized strain and electronics. wikipedia.org
DIBODibenzylcyclooctyneAlcohol group provides a handle for further functionalization. wikipedia.orgnih.gov

Site Specific Protein Labeling and Engineering

Genetic Code Expansion for Unnatural Amino Acid (UAA) Incorporation

Genetic code expansion is a technique that enables the site-specific incorporation of UAAs like pAMF into proteins, both in living cells and in cell-free systems. tcichemicals.comnih.gov This process requires hijacking the cellular translation machinery by introducing a new, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and recognizes a codon, typically a nonsense or "stop" codon like the amber codon (UAG), that is reassigned to encode the UAA. nih.govualberta.ca

A critical component for incorporating pAMF is the development of an aminoacyl-tRNA synthetase (aaRS) that uniquely recognizes pAMF and charges it onto an orthogonal transfer RNA (tRNA). researchgate.netnih.gov This aaRS/tRNA pair must be "orthogonal," meaning it does not cross-react with endogenous amino acids or tRNAs in the host organism. ualberta.canih.gov

Researchers have successfully engineered orthogonal aaRS/tRNA pairs to incorporate pAMF and related azido-amino acids with high efficiency and fidelity. nih.govnih.gov For instance, an engineered tyrosyl-tRNA synthetase (TyrRS) from Methanococcus jannaschii or Escherichia coli is often mutated to alter its binding pocket to accommodate pAMF instead of its natural substrate, tyrosine. researchgate.netnih.gov The corresponding orthogonal tRNA, often a tRNATyr mutant, is modified to recognize the amber UAG codon. nih.gov The development of these pairs has been a significant step, allowing for the precise insertion of this versatile UAA into a target protein at any desired position defined by the location of the amber codon in the gene. ualberta.caresearchgate.net Studies have focused on improving the incorporation ability of these synthetase mutants through methods like random mutagenesis and fluorescence-activated cell sorting (FACS). researchgate.net

The utility of pAMF has been demonstrated in both prokaryotic and eukaryotic expression systems. The most common prokaryotic host is E. coli, where pAMF has been incorporated into various proteins, including superfolder green fluorescent protein (sfGFP), to study its properties. nih.govnih.gov The successful incorporation is typically verified through SDS-PAGE analysis and mass spectrometry, which confirms the presence of the full-length protein with the added mass of the UAA. nih.gov

Beyond bacteria, the genetic incorporation of pAMF has been extended to eukaryotic cells, specifically yeast (Saccharomyces cerevisiae). nih.gov Researchers identified mutants of the E. coli tyrosyl-tRNA synthetase that, when expressed with a cognate E. coli tRNA, could efficiently direct the incorporation of pAMF in response to a UAG codon in yeast. nih.gov This was demonstrated by incorporating pAMF into human superoxide (B77818) dismutase, confirming the successful transfer of this technology to a more complex cellular environment and opening the door for its use in studying and modifying proteins in eukaryotic systems. nih.gov

N-Fmoc-4-(azidomethyl)-L-phenylalanine as a Spectroscopic and Vibrational Probe

Once incorporated into a protein, the deprotected form, 4-(azidomethyl)-L-phenylalanine, serves as a powerful and minimally disruptive probe. nih.gov The azide (B81097) (–N₃) group possesses a unique asymmetric stretch vibration that is sensitive to its immediate molecular surroundings, making it an excellent reporter for infrared (IR) spectroscopy. nih.govamanote.com

The azide's asymmetric stretch vibration appears in a region of the IR spectrum (around 2100 cm⁻¹) that is free from interference from other protein vibrations. acs.org The exact frequency, intensity, and shape of this vibrational band are highly sensitive to the local environment's polarity, hydrophobicity, and electric field. nih.govacs.org

Studies have shown that the vibrational frequency of the pAMF azide shifts depending on whether it is located in a hydrophobic, buried core of a protein or an exposed, hydrated (hydrophilic) surface. acs.orgnih.gov For example, when pAMF was incorporated into sfGFP, the azide stretch frequency was different at a buried site compared to a solvent-exposed site. acs.org This sensitivity allows researchers to use pAMF to map the local environment at specific sites within a protein's structure. nih.gov Compared to the related probe 4-azido-L-phenylalanine (pAzF), pAMF is more photostable, making it a more reliable vibrational reporter. acs.org

The ability to monitor local environments makes pAMF a valuable tool for studying protein conformational dynamics and hydration. nih.govmedchemexpress.com As a protein folds, refolds, or interacts with other molecules, the environment around specific residues can change. By placing pAMF at strategic locations, these changes can be tracked in real-time using IR spectroscopy, providing insights into the protein's dynamic behavior.

Furthermore, pAMF is used specifically to probe protein hydration. medchemexpress.com The shift in the azide's vibrational frequency between a non-polar solvent like DMSO and water is significant, allowing a clear distinction between a dehydrated (buried) and a hydrated (surface-exposed) state. acs.orgnih.gov This has been used to assess the solvation status of specific sites in proteins, revealing, for instance, that even a residue on a protein's surface might be partially shielded from full hydration due to the local protein structure. nih.gov

Bioconjugation Strategies for Protein Functionalization

Beyond its spectroscopic applications, the azide group of pAMF is a bioorthogonal chemical handle, meaning it does not react with native biological functional groups but can be selectively reacted with a specific partner. This makes it ideal for bioconjugation. chemimpex.comchemimpex.com

The primary bioconjugation reaction involving azides is the "click chemistry" reaction, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). chemimpex.comnih.gov By incorporating pAMF into a protein, researchers can then attach a wide variety of molecules that contain a complementary alkyne group. nih.gov These molecules can include:

Fluorescent dyes for protein labeling and visualization. chemimpex.com

Drug molecules to create highly specific antibody-drug conjugates (ADCs) for targeted therapy. iris-biotech.de

Polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.

Cross-linking agents to study protein-protein interactions.

This strategy allows for the creation of precisely modified proteins with novel functions or properties, a task that is difficult to achieve with traditional chemical modification methods that often lack site-specificity. nih.gov

Attachment of Fluorescent Reporters and Imaging Modalities

The site-specific incorporation of 4-(azidomethyl)-L-phenylalanine provides a powerful platform for attaching various imaging probes to proteins. chemimpex.com The azide handle enables the covalent attachment of fluorescent dyes, positron emission tomography (PET) tracers, and other imaging modalities that have been derivatized with a suitable strained alkyne, such as bicyclo[6.1.0]non-4-yne (BCN). nih.gov This "click" reaction facilitates the creation of homogeneously labeled protein conjugates, which is a significant advantage over traditional labeling methods that target natural amino acids like lysine (B10760008) or cysteine, often resulting in heterogeneous mixtures. nih.gov

Researchers have successfully used this strategy to visualize proteins and their activities in cellular and in vivo contexts. nih.govnih.gov For instance, by incorporating an azido-modified amino acid into a protein of interest, a fluorescent dye can be clicked on to track the protein's localization and movement within live cells. chemimpex.comnih.gov This approach has been applied to study the intracellular activity of proteins like PTEN and the in vivo biodistribution of the immune checkpoint protein PD-L1. nih.govnih.gov The ability to attach PET tracers using this method also allows for non-invasive whole-body imaging, providing valuable insights into the biological roles of the target protein. nih.gov

Furthermore, the azide group itself, present in 4-azidomethyl-L-phenylalanine, can act as a sensitive vibrational probe. nih.govrsc.org The azide asymmetric stretch vibration is sensitive to the local protein environment, particularly hydration, and can be monitored using infrared (IR) spectroscopy. nih.govrsc.org This provides a direct, site-specific method for probing the local environment within a protein without the need for a bulky fluorescent reporter. nih.gov

Imaging ApplicationProtein Target ExampleAttached ModalityKey Finding
Fluorescent Imaging PTENFluorophore (via SPAAC)Enabled tracking of intracellular protein activity. nih.gov
PET Imaging αPD-L1 Fab fragmentPET Tracer (via SPAAC)Allowed for mapping of in vivo biodistribution. nih.gov
Vibrational Spectroscopy Superfolder Green Fluorescent Protein (sfGFP)Azide group (intrinsic)The azide's vibrational frequency indicated its hydration state at a specific site. nih.govrsc.org

Rational Design and Synthesis of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. researchgate.netcore.ac.uk A critical challenge in ADC development is achieving a uniform product, as traditional conjugation methods often lead to heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, which can negatively impact efficacy and safety. nih.govresearchgate.net

The site-specific incorporation of para-azidomethyl-L-phenylalanine (pAMF) offers a solution to this problem, enabling the production of homogeneous ADCs with a precisely defined DAR. nih.govresearchgate.net Using cell-free protein synthesis systems or engineered cell lines, pAMF can be incorporated at specific, predetermined sites on an antibody, such as the anti-HER2 antibody Trastuzumab. nih.govresearchgate.netnih.gov The azide-functionalized antibody is then conjugated to an alkyne-modified cytotoxic drug, such as monomethyl auristatin F (MMAF), via the SPAAC reaction. nih.govnih.gov This process yields a homogeneous population of ADCs with a consistent DAR (e.g., 2.0), where the drug is attached at a specific location on the antibody. core.ac.uk

Research FindingAntibodyUnnatural Amino AcidDrug PayloadConjugation ChemistryResult
Homogeneous ADC Production Trastuzumab (anti-Her2)para-azidomethyl-L-phenylalanine (pAMF)DBCO-PEG-MMAFStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Near-complete conjugation and high potency in vitro. nih.govresearchgate.net
Site-Specific ADC Synthesis Monoclonal Antibodypara-azidomethyl-L-phenylalanine (pAMF)DBCO-functionalized MMAFSPAACSuccessful creation of a site-specific ADC. nih.gov
Comparison of Conjugation Methods Trastuzumabp-acetylphenylalanineMMADOxime LigationSuperior in vitro cytotoxicity and in vivo efficacy compared to cysteine-conjugated ADCs. core.ac.uk

Elucidation of Protein Structure-Function Relationships via Selective Modification

Understanding the relationship between a protein's structure and its function is a central goal in biochemistry. The selective modification of proteins with unnatural amino acids like 4-(azidomethyl)-L-phenylalanine provides a powerful tool for these investigations. chemimpex.comresearchgate.netrsc.org By incorporating this amino acid at a specific site, researchers can introduce a minimalist probe to report on the local environment without significantly perturbing the protein's structure. nih.govacs.org

4-(azidomethyl)-L-phenylalanine has been developed as a sensitive and stable vibrational reporter. nih.govacs.org The azide group's asymmetric stretch vibration in the infrared (IR) spectrum is sensitive to its immediate surroundings, such as the local polarity and hydration. nih.govrsc.org By genetically incorporating this amino acid into different sites within a protein, such as the superfolder green fluorescent protein (sfGFP), scientists can measure changes in the IR spectrum to map the environmental properties of specific locations within the protein. nih.govnih.govacs.org This technique offers high spatial resolution for probing protein structure and dynamics. nih.gov

ProbeProteinSite of IncorporationSpectroscopic TechniqueInformation Gained
4-azidomethyl-L-phenylalanine superfolder Green Fluorescent Protein (sfGFP)Site 150 (surface exposed)Infrared (IR) SpectroscopyThe azide group was hydrated, providing information on the local solvent accessibility. nih.govrsc.org
4-azidomethyl-L-phenylalanine superfolder Green Fluorescent Protein (sfGFP)Two distinct sitesInfrared (IR) SpectroscopyMeasured the dependence of the azide asymmetric stretch vibration on different protein environments. nih.govacs.org
4-azido-L-phenylalanine Not SpecifiedNot SpecifiedInfrared (IR) SpectroscopyUsed as a vibrational probe to study local protein dynamics during folding and catalysis. nih.gov

Emerging Research Frontiers and Applications

Development of Advanced Drug Delivery Systems

The azidomethyl group on N-Fmoc-4-(azidomethyl)-L-phenylalanine is central to its application in advanced drug delivery. This azide (B81097) moiety enables highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. chemimpex.comscienceopen.com Researchers can leverage this to construct novel drug delivery systems. For instance, therapeutic agents can be equipped with an alkyne group and then "clicked" onto peptides or polymers containing this compound, creating stable bioconjugates. chemimpex.com

Furthermore, the Fmoc-phenylalanine component of the molecule can be exploited for its self-assembling properties. Fmoc-dipeptides, such as Fmoc-diphenylalanine, are known to spontaneously form hydrogels under specific conditions. manchester.ac.ukbohrium.com These hydrogels consist of a network of nanofibers that can encapsulate high concentrations of drug molecules. bohrium.com By incorporating this compound into these systems, a dual-functionality material can be created: it acts as a drug-releasing matrix while the azide groups provide sites for further functionalization, potentially for targeting or modulating the release profile. chemimpex.combohrium.com Studies on similar Fmoc-peptide hydrogels have shown they can offer a biphasic drug release, starting with an erosion-dominated stage followed by a diffusion-controlled stage, making them suitable as injectable and self-healing drug delivery vehicles. bohrium.com

Functionalization of Biomaterials for Biomedical Engineering

This compound is utilized to functionalize biomaterials, thereby enhancing their performance for biomedical applications. chemimpex.com The ability to introduce a reactive azide handle into biomaterial structures allows for the covalent attachment of various bioactive molecules, improving properties like biocompatibility and specific cellular interactions. chemimpex.comrsc.org

In tissue engineering, creating scaffolds that mimic the natural extracellular matrix is crucial for guiding cell growth and tissue regeneration. Hydrogels formed from the self-assembly of Fmoc-amino acid derivatives are promising candidates for these scaffolds due to their high water content and biocompatibility. manchester.ac.uknih.gov The self-assembly process is driven by π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide components, leading to the formation of nanofibers that entangle to create a 3D scaffold. manchester.ac.uk

This compound can be directly incorporated as a building block into these hydrogel scaffolds. chemimpex.com Once integrated, the pendant azidomethyl groups act as anchor points for further modification. For example, cell adhesion peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) sequence, can be "clicked" onto the scaffold. researchgate.net This functionalization promotes specific cell adhesion and proliferation, transforming an inert scaffold into a bioactive material that actively supports tissue development. chemimpex.comresearchgate.net

The surface properties of a biomaterial dictate its interaction with the biological environment. rsc.org Unmodified materials can trigger adverse reactions like inflammation or infection. Surface modification with molecules like this compound can mitigate these issues and add new functionalities. chemimpex.comrsc.org

By attaching this compound to a material's surface, a layer of azide groups is presented. These groups can then be used to covalently link molecules that enhance biocompatibility, such as polyethylene (B3416737) glycol (PEG), or molecules that confer specific bioactivity, like growth factors or antimicrobial peptides. chemimpex.com This approach allows for precise control over the surface chemistry, enabling the design of biomaterials that are not only well-tolerated by the body but also actively promote desired biological responses. chemimpex.comrsc.org

Rational Design of Targeted Therapeutics Utilizing Click Chemistry Linkages

A major goal in drug development is to deliver therapeutics specifically to diseased cells, minimizing off-target effects. This compound is a key component in strategies designed to achieve this targeting. chemimpex.comchemimpex.com Its azide group facilitates the stable linkage of a potent drug to a targeting moiety via click chemistry. chemimpex.com

A prominent application is in the creation of antibody-drug conjugates (ADCs). iris-biotech.de In this approach, an antibody that specifically recognizes a protein on the surface of a cancer cell is linked to a cytotoxic drug. This compound can be used to synthesize the peptide linker that connects the two parts. It has been described as a superior reaction partner for strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry that does not require a toxic copper catalyst and is thus well-suited for biological systems. iris-biotech.de The resulting ADC circulates in the body until the antibody binds to its target cell, at which point the conjugate is internalized and the drug is released, killing the cancer cell specifically.

Applications in Proteomic Profiling and Activity-Based Probes

Understanding protein function on a global scale is a central aim of proteomics. nih.gov Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique that uses chemical probes to assess the functional state of enzymes directly within complex biological samples like cell lysates or even living cells. scienceopen.comnih.gov ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection. nih.gov

This compound is valuable for designing such probes. chemimpex.com It can be incorporated into peptide-based molecules that target specific enzyme families. The azide group serves as a versatile handle for click chemistry, allowing for a two-step approach. scienceopen.com First, the probe is introduced to the proteome, where it binds to its target enzyme(s). Second, a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag (for enrichment), which has a corresponding alkyne group, is "clicked" onto the probe-enzyme complex. chemimpex.comscienceopen.com This modular design avoids the use of bulky probes that might have poor cell permeability. scienceopen.com This methodology has been used to identify enzymes that are upregulated in diseases like cancer and to assess the selectivity of drug candidates against entire enzyme families. nih.gov Additionally, the azidomethyl group can serve as a site-specific vibrational reporter, allowing researchers to probe local protein environments with high sensitivity. iris-biotech.de

Challenges, Limitations, and Future Perspectives

Methodological Considerations in Bioorthogonal Labeling Efficiency and Specificity

The utility of the azidomethyl group lies in its ability to undergo bioorthogonal ligation, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction's efficiency and specificity are paramount for its successful application in complex biological systems.

A primary consideration is the kinetics of the SPAAC reaction. While it avoids the cytotoxicity associated with copper-catalyzed click chemistry, SPAAC generally exhibits slower reaction rates. nih.gov The choice of the cyclooctyne (B158145) reaction partner is critical in determining the ligation efficiency. For instance, reactions involving Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) derivatives show different second-order rate constants, which can impact the completeness and speed of protein labeling. researchgate.net

Cycloalkyne ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Dibenzocyclooctyne (DBCO)0.34 researchgate.net
Bicyclononyne (BCN)0.28 researchgate.net

Another challenge is the potential for side reactions and the stability of the azide (B81097) moiety in the cellular environment. While the azide group is generally stable and non-reactive towards endogenous functional groups, studies in Saccharomyces cerevisiae have been conducted to confirm that the azide is not reduced to the corresponding amine, thereby preserving its bioorthogonal handle. researchgate.net Furthermore, the hydrophobicity of phenylalanine derivatives can sometimes lead to solubility issues, particularly when multiple incorporations are desired within a single peptide, potentially limiting the scope of modification. researchgate.net

Advancements in Genetic Encoding Techniques for Expanded Proteomes

The site-specific incorporation of 4-(azidomethyl)-L-phenylalanine into proteins relies on the technology of genetic code expansion (GCE). nih.gov This process utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize a nonsense or rare codon, thereby inserting the noncanonical amino acid (ncAA) during protein translation. nih.govnih.gov

Significant progress has been made in developing robust systems for this purpose. Researchers have successfully identified mutants of the Escherichia coli tyrosyl-tRNA synthetase (TyrRS) that can efficiently charge its corresponding tRNA with pAMF, not only in bacteria but also in eukaryotic systems like yeast. nih.gov This was demonstrated by the robust incorporation of pAMF into human superoxide (B77818) dismutase in yeast in response to the UAG amber codon, confirmed by mass spectrometry. nih.gov

AdvancementDescriptionOrganism/SystemReference
Mutant E. coli TyrRSAllows for efficient incorporation of pAMF in response to the UAG codon.Yeast (Saccharomyces cerevisiae) nih.gov
Chimeric PheRS/tRNA SystemDemonstrates enhanced incorporation efficiency for phenylalanine analogues.E. coli and Mammalian Cells nih.gov
In Situ BiosynthesisCellular production of ncAAs from α-keto acid precursors to bypass uptake issues.E. coli nih.gov

Integration with Multimodal Imaging and Detection Platforms

A major application of incorporating an azide handle into a protein of interest (POI) is the ability to attach a wide array of probes for advanced imaging and detection. nih.govnih.gov The azide serves as a versatile anchor point for SPAAC-mediated conjugation of imaging agents without significantly perturbing the protein's natural function. nih.gov

This strategy enables multimodal analysis. For example, fluorescent dyes can be attached for high-resolution, real-time tracking of protein localization and dynamics within living cells. nih.gov This has been used to study the spatiotemporal behavior of proteins like PTEN. nih.govnih.gov Beyond optical methods, the same azide handle can be used to conjugate positron emission tomography (PET) tracers, allowing for non-invasive in vivo imaging of the POI in whole organisms. nih.gov

Furthermore, 4-(azidomethyl)-L-phenylalanine can itself act as a sensitive vibrational reporter. iris-biotech.de The azide's vibrational frequency is sensitive to its local environment, providing a spectroscopic tool to probe protein structure and hydration at the site of incorporation. iris-biotech.demedchemexpress.com The challenge in this area is to develop a broader range of probes that can be efficiently attached and to correlate the data from different imaging modalities to gain a comprehensive understanding of protein function.

Imaging/Detection ModalityProbe TypeApplicationReference
Fluorescence MicroscopyFluorophores (e.g., derivatized with BCN)Live-cell tracking of protein localization (e.g., PTEN) nih.govnih.gov
Positron Emission Tomography (PET)PET TracersIn vivo imaging of proteins (e.g., PD-L1) nih.gov
Vibrational Spectroscopy (IR)Intrinsic Azide GroupProbing local protein environments and hydration iris-biotech.de

Prospects for Novel Chemical Tool Development Based on N-Fmoc-4-(azidomethyl)-L-phenylalanine Derivatives

The versatility of this compound as a building block opens up exciting prospects for the development of next-generation chemical tools and therapeutics. chemimpex.com Its compatibility with peptide synthesis and the bioorthogonal reactivity of the azide group make it a powerful component for creating complex, multifunctional molecules. chemimpex.com

One of the most promising areas is in the development of antibody-drug conjugates (ADCs). iris-biotech.de By incorporating pAMF at a specific site on an antibody, a cytotoxic drug can be attached with precise stoichiometry and location, potentially leading to more effective and safer targeted cancer therapies. iris-biotech.de

Another frontier is the creation of novel biomaterials. chemimpex.com Peptides or proteins containing pAMF can be synthesized and then "clicked" onto scaffolds or surfaces to create functionalized biomaterials for applications in tissue engineering and regenerative medicine. chemimpex.com

Future research will likely focus on creating derivatives of this compound itself. By modifying the linker between the phenyl ring and the azide group or by altering the aromatic ring, new amino acids with tailored properties could be developed. These might include enhanced reaction kinetics, improved solubility, or the introduction of a second, orthogonal reactive handle, further expanding the molecular toolkit available to chemists and biologists.

Q & A

Q. What is the role of the Fmoc protecting group in the synthesis of N-Fmoc-4-(azidomethyl)-L-phenylalanine, and how is it typically removed?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety for the α-amino group during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps while allowing selective removal under mild basic conditions. Deprotection is typically achieved using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination without affecting the azidomethyl side chain . Alternative methods, such as ionic liquid-mediated deprotection, have been reported to enhance efficiency and compatibility with acid-sensitive groups like azides .

Q. What purification techniques are recommended for this compound after synthesis?

Post-synthesis purification often involves reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography. For example, silica gel chromatography using gradients of cyclohexane/ethyl acetate (1:1) has been successfully applied to isolate Fmoc-protected phenylalanine derivatives with >98% purity . Additionally, recrystallization from methanol or ethanol can improve purity, particularly for removing residual coupling reagents or byproducts .

Q. How should researchers handle and store this compound to maintain stability?

The compound is light-sensitive and should be stored in amber vials at +4°C to prevent azide degradation. Solubility in methanol (5% w/v) allows preparation of stock solutions, which should be aliquoted and stored at -20°C for long-term stability. The azidomethyl group is reactive under reducing conditions, so exposure to thiols or phosphines must be avoided during handling .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection in the presence of acid-sensitive azidomethyl groups?

Traditional Fmoc removal with piperidine may inadvertently degrade acid-labile side chains. A validated alternative involves using ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) as reaction media, which enable efficient deprotection at room temperature while preserving azide integrity. This method achieves >95% cleavage efficiency and is compatible with azidomethyl-containing residues .

Q. What strategies prevent unintended side reactions of the azide moiety during solid-phase peptide synthesis?

Azides are prone to Staudinger reactions or Huisgen cycloadditions if exposed to phosphines or alkynes. To mitigate this:

  • Use orthogonal protecting groups (e.g., Boc for ε-amino groups) to avoid cross-reactivity .
  • Conduct coupling reactions at lower temperatures (0–4°C) to suppress azide reactivity .
  • Post-synthetic modification via click chemistry should be performed after full deprotection and cleavage from the resin .

Q. How does the incorporation of this compound into hydrogels influence drug release profiles?

Hydrogels synthesized with azidomethyl-modified phenylalanine derivatives exhibit tunable release kinetics. Rheological studies show that Fmoc-phenylalanine hydrogels have a transient network structure, allowing rapid diffusion of small molecules (e.g., dyes with radii <5 nm) via Fickian diffusion. In contrast, bulkier cargoes (e.g., proteins) are retained longer due to steric hindrance, making the compound suitable for controlled drug delivery systems .

Q. How can structural contradictions in NMR or HPLC data for this compound derivatives be resolved?

Discrepancies in NMR chemical shifts (e.g., δ 7.56–7.76 ppm for aromatic protons) may arise from diastereomeric impurities or solvent effects. To address this:

  • Use chiral HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) to separate enantiomers .
  • Validate purity via tandem mass spectrometry (MS/MS) to confirm molecular ion peaks (e.g., m/z 428.5 for [M+H]⁺) .

Q. In peptide-protein conjugation, how does the azidomethyl group enable site-specific modifications?

The azide serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise attachment of fluorophores, biotin, or polyethylene glycol (PEG) to peptides. For example, this compound incorporated into a peptide backbone allows "click" coupling with alkyne-functionalized proteins, facilitating studies on protein-protein interactions or targeted drug delivery .

Methodological Notes

  • Synthetic Protocols : Microwave-assisted SPPS reduces coupling times (e.g., 5 minutes per residue) and improves yields for azidomethyl-containing peptides .
  • Analytical Validation : Use MALDI-TOF MS to confirm molecular weight and FTIR to monitor azide peaks (~2100 cm⁻¹) during synthesis .
  • Safety : Azides are potentially explosive; avoid grinding or heating in concentrated form.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.